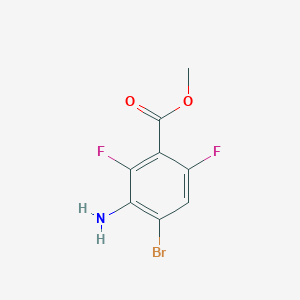

Methyl 3-amino-4-bromo-2,6-difluorobenzoate

Descripción general

Descripción

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H6BrF2NO2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 266.04 g/mol. The compound features an amino group, a bromo group, and two fluorine atoms on the benzene ring, alongside an ester functional group. Its CAS number is 1529613-64-6.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects:

- Hydrogen Bonds : The amino group can form hydrogen bonds with target proteins, influencing their conformation and functionality.

- Halogen Bonds : The bromo group facilitates halogen bonding, enhancing the compound's binding affinity to specific targets.

The presence of difluoro groups increases the compound's lipophilicity and stability, which aids in cellular uptake and distribution.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

- Anti-inflammatory Effects : It has been explored for potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.

- Antiviral Activity : Recent investigations have shown promise in disrupting viral life cycles, indicating potential therapeutic applications against viral infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : Starting from 2,6-difluorobenzoic acid, bromination introduces the bromo substituent.

- Esterification : The resulting acid is then esterified to form the final compound.

These synthetic routes can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-2,6-difluorobenzoate | Lacks bromo group | |

| Methyl 2-amino-4-bromo-3,6-difluorobenzoate | Different substitution pattern | |

| Methyl 4-bromo-2-fluorobenzonitrile | Contains nitrile instead of amino |

This compound stands out due to its combination of an amino group with difluoro substituents and an ester functionality, making it particularly versatile for further chemical transformations .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzymes associated with cancer progression.

- In silico Evaluations : Computational studies have predicted favorable interactions with target proteins involved in inflammatory pathways .

These findings underscore the need for further research to explore its full therapeutic potential.

Aplicaciones Científicas De Investigación

Methyl 3-amino-4-bromo-2,6-difluorobenzoate exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting its role as a potential anticancer agent.

- Anti-inflammatory Effects : Research has pointed to its possible anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

- Antiviral Activity : Investigations have shown that this compound may disrupt viral life cycles, indicating its potential as an antiviral therapeutic.

Medicinal Chemistry

This compound has shown promise in drug development:

- In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzymes associated with cancer progression.

- In silico Evaluations : Computational studies predict favorable interactions with target proteins involved in inflammatory pathways .

Organic Synthesis

This compound serves as a building block in the synthesis of various heterocyclic compounds essential in pharmaceuticals and agrochemicals:

- It is utilized in multi-step synthesis processes involving palladium-catalyzed cross-coupling reactions, leading to diverse heterocyclic structures with high yields and selectivity .

Materials Science

Recent investigations have explored the use of this compound in materials science:

- Photoactive Materials : It is incorporated into solid-state materials that respond to light, crucial for developing advanced sensors and data storage systems.

- Photomechanical Crystals : The compound is used in developing crystals that convert photochemical energy into mechanical energy, showing promise for innovative applications in robotics and materials engineering.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various research contexts:

- Anticancer Research : In vitro studies have indicated that this compound inhibits specific enzymes linked to cancer cell proliferation.

- Anti-inflammatory Applications : Laboratory tests suggest it may modulate inflammatory responses effectively.

These findings underscore the need for further research to explore its full therapeutic potential and practical applications across different scientific fields.

Propiedades

IUPAC Name |

methyl 3-amino-4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLQFAWDCRSRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.